1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción
Propiedades
Fórmula molecular |
C23H16N2O4 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
1-(3-hydroxyphenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16N2O4/c1-13-8-9-17-16(11-13)21(27)19-20(14-5-4-6-15(26)12-14)25(23(28)22(19)29-17)18-7-2-3-10-24-18/h2-12,20,26H,1H3 |
Clave InChI |
CAPFYEJVRDJLQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)O |
Origen del producto |
United States |
Métodos De Preparación
Reaction Components and Mechanism
The MCR strategy employs three components:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1) : Serves as the chromene precursor with a reactive β-ketoester moiety.
-
3-Hydroxybenzaldehyde (2) : Introduces the 3-hydroxyphenyl group at position 1 of the pyrrole ring.
-
2-Aminopyridine (3) : Provides the pyridin-2-yl substituent at position 2 via nucleophilic addition.
The reaction proceeds through a cascade sequence:
Optimized Procedure
A representative protocol involves:
-
Dissolving 3-hydroxybenzaldehyde (0.01 mol) and 2-aminopyridine (0.01 mol) in dry ethanol (15 mL).
-
Adding methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (0.01 mol) and stirring at 40°C for 20 minutes.
-
Introducing acetic acid (1 mL) and refluxing at 80°C for 20 hours.
-
Cooling, filtering the precipitate, and recrystallizing from ethanol.
Table 1. Substrate Scope and Yields for MCR Synthesis
| Aldehyde Component | Amine Component | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Hydroxybenzaldehyde | 2-Aminopyridine | 82 | 96 |
| 4-Methylbenzaldehyde | 4-Methyl-2-aminopyridine | 78 | 95 |
| 5-Bromo-2-hydroxybenzaldehyde | 2-Aminopyridine | 75 | 94 |
Post-Synthetic Modification via Ring-Opening
Strategy for Functionalization
The 7-methyl group is introduced via Friedel-Crafts alkylation after MCR synthesis:
Key Steps and Conditions
-
Methylation :
-
Workup : Quenching with ice-water, extracting with DCM, and column chromatography (hexane/EtOAc 3:1).
Yield : 65–72%.
Regioselectivity : >90% methylation at position 7.
Comparative Analysis of Methods
Efficiency and Limitations
-
MCR Approach :
-
Post-Synthetic Methylation :
Spectroscopic Validation
-
¹H NMR : Key signals include:
-
IR : Strong absorptions at 1715 cm⁻¹ (C=O) and 1656 cm⁻¹ (conjugated carbonyl).
Industrial-Scale Considerations
Process Optimization
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-Hidroxifenil)-7-metil-2-(piridin-2-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxifenilo se puede oxidar para formar derivados de quinona.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Sustitución: El grupo piridinilo puede sufrir reacciones de sustitución con electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y electrófilos como los haluros de alquilo para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y solventes para facilitar las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados de quinona a partir de la oxidación, derivados dihidro a partir de la reducción y derivados de piridinilo sustituidos a partir de reacciones de sustitución.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that derivatives of 1-(3-hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antimicrobial activity. For instance, several pyrrole-containing compounds have shown efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 5 µM reported for some derivatives . This suggests a promising avenue for developing new antituberculosis agents.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have indicated that certain pyrrole derivatives can inhibit receptor tyrosine kinases involved in cancer progression. The presence of hydroxyl and pyridinyl groups may enhance the compound's interaction with biological targets associated with tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-(3-hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is crucial for optimizing its pharmacological profile. Modifications at the hydroxyl and methyl positions have been shown to influence the compound's biological activity significantly. For example, variations in substituents on the aromatic rings can lead to enhanced potency against specific pathogens or cancer cell lines .
Case Study 1: Antitubercular Activity
A series of synthesized derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study found that compounds with specific substitutions at the pyrrole and chromene moieties exhibited remarkable potency. One derivative demonstrated an MIC of 5 µM, indicating its potential as a lead compound for further development in treating tuberculosis .
Case Study 2: Anticancer Screening
In a separate study focusing on cancer cell lines, several derivatives of 1-(3-hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione were tested for their ability to inhibit cell proliferation. Compounds with a hydroxyl group at the ortho position relative to the chromene structure showed significant cytotoxic effects against breast cancer cells (MCF-7), suggesting their potential as anticancer agents .
Mecanismo De Acción
El mecanismo de acción de 1-(3-Hidroxifenil)-7-metil-2-(piridin-2-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de procesos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional diversity within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class allows for systematic comparisons with analogs. Below is a detailed analysis:
Substituent Variations at Position 1
- 1-(4-Fluorophenyl) derivative (): The 4-fluorophenyl substituent provides electron-withdrawing effects, increasing lipophilicity and metabolic stability compared to the hydroxyl group. This substitution is common in drug design to modulate pharmacokinetics .
- 1-(3-Nitrophenyl) derivative (): The nitro group is strongly electron-withdrawing, which may reduce solubility but improve electrophilic reactivity. Such derivatives are often intermediates for further functionalization .
Substituent Variations at Position 2
- 2-(Pyridin-2-yl) derivative (Target Compound) : The pyridine ring contributes to aromatic stacking and metal coordination, relevant in catalysis or receptor binding.
- 2-Allyl derivative (): The allyl group offers sites for further chemical modifications (e.g., via click chemistry), enabling diversification of the core structure .
Substituent Variations at Position 7
- 7-Methyl derivative (Target Compound) : Methyl groups generally enhance steric bulk without significantly altering electronic properties, favoring crystallinity and stability.
- 7-Chloro derivative (): Chlorine increases molecular weight and lipophilicity, which may enhance bioavailability but pose toxicity risks .
Core Structure Modifications
- Dihydropyrano[2,3-c]pyrrole-4,7-diones (, Ref 30): These analogs replace the chromene ring with a pyran system, altering ring strain and conjugation patterns. Such changes can impact optical properties and reactivity .
Comparative Data Table
Actividad Biológica
1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of 1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multi-step reactions that typically include the condensation of various precursors under controlled conditions. Recent studies have reported success rates exceeding 90% for similar compounds in this class, indicating robust synthetic methodologies .
Anticancer Properties
Recent investigations into the biological activity of this compound have revealed significant anticancer properties . In vitro studies have shown that it exhibits antiproliferative effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 44.63 μM against melanoma cells (SH-4), indicating its potential as a therapeutic agent in oncology .
Table 1: Antiproliferative Activity of 1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| Melanoma (SH-4) | 44.63 | 3.83 |
| Keratinocytes (HaCaT) | >100 | N/A |
The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis and cell cycle arrest in the S phase. This was demonstrated through assays that measured cell viability and apoptosis markers in treated cells .
Antioxidant Activity
Additionally, compounds within the chromeno[2,3-c]pyrrole class have been noted for their antioxidant properties . These properties are crucial for mitigating oxidative stress-related damage in cells, which can contribute to cancer progression and other diseases .
Case Studies
A notable case study involved the evaluation of several derivatives of chromeno[2,3-c]pyrrole compounds. The results indicated that modifications to the structure significantly influenced both the potency and selectivity against cancer cell lines. For example, derivatives with hydroxyl substitutions showed enhanced activity compared to their non-hydroxylated counterparts .
Table 2: Comparison of Biological Activity Among Chromeno[2,3-c]pyrrole Derivatives
| Compound Structure | IC50 (μM) | Observed Activity |
|---|---|---|
| Hydroxylated Derivative | 30.12 | High antiproliferative |
| Non-hydroxylated Derivative | 75.45 | Moderate antiproliferative |
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can purity be optimized?
The compound is synthesized via multicomponent reactions (MCRs) combining substituted phenols, pyrroles, and aldehydes in a one-pot protocol. Key steps include:
- Chromene framework assembly : Initiated by condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aryl aldehydes.
- Pyrrole integration : Reaction with primary amines (e.g., pyridin-2-yl derivatives) under mild conditions (room temperature to 80°C) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >90% purity.
Optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions. Monitor intermediates via TLC and adjust stoichiometry (e.g., 1:1.2:1 ratio for phenol:aldehyde:amine) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- NMR : H and C NMR identify substituent positions (e.g., 3-hydroxyphenyl protons at δ 6.8–7.2 ppm; pyridine protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 443.2 for [M+H]).
- Thermal Analysis : DSC reveals decomposition onset at ~220°C, indicating thermal stability for biological assays .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations.
- Targeted assays : Evaluate kinase inhibition (e.g., EGFR or CDK2) via fluorescence polarization .
- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. What methodologies resolve contradictions in biological activity data across different studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, serum-free media) to isolate compound effects .
- Metabolite profiling : Use LC-MS to detect degradation products that may skew activity .
- Cross-model comparison : Compare results in 2D vs. 3D cell cultures or patient-derived organoids to assess context-dependent efficacy .
Q. How can reaction conditions be optimized for scalable synthesis of derivatives?
-
DoE (Design of Experiments) : Apply factorial design to variables (temperature, solvent, catalyst). For example:
Variable Range Tested Optimal Condition Temperature 25°C–100°C 60°C Solvent THF, DMF, EtOH DMF Catalyst p-TsOH, None p-TsOH (5 mol%) This reduces trials by 40% while maximizing yield (82% vs. initial 65%) . -
Flow chemistry : Continuous flow reactors enhance reproducibility for gram-scale synthesis .
Q. What computational tools predict reactivity and guide derivative design?
- Reaction path search : Quantum mechanical calculations (DFT) model transition states for regioselective substitutions (e.g., para vs. meta hydroxylation) .
- Machine learning : Train models on existing libraries (223 derivatives) to prioritize substituents (e.g., electron-withdrawing groups enhance electrophilic reactivity) .
Q. How are compound libraries diversified for structure-activity relationship (SAR) studies?
- Core modification : Replace pyridin-2-yl with quinoline or isoquinoline moieties to alter π-π stacking .
- Substituent variation : Introduce halogens (Cl, Br) at the 7-methyl position to modulate lipophilicity (logP 2.1 → 3.4) .
- Biological evaluation : Screen libraries against multiple targets (e.g., kinases, GPCRs) to identify polypharmacological potential .
Data Contradiction Analysis
Example : Discrepancies in reported IC values for kinase inhibition.
- Root cause : Variations in assay pH (7.4 vs. 6.8) alter protonation states of the pyridine nitrogen, affecting binding .
- Resolution : Standardize buffer conditions and validate with isothermal titration calorimetry (ITC) to measure binding constants .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
